molecular formula C11H10ClN3O B8055753 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine

4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine

Cat. No.: B8055753
M. Wt: 235.67 g/mol
InChI Key: PIXAAQULOAWTFQ-UHFFFAOYSA-N
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Description

4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinamine core with a 3-methoxyphenyl group and a chlorine atom at the 4-position

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-11-13-6-5-10(12)15-11/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXAAQULOAWTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine typically involves multiple steps, starting with the reaction of 3-methoxyaniline with appropriate reagents to introduce the pyrimidinamine core. The chlorination step is usually achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions, particularly at the chlorine or amino groups, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Reagents like sodium hydroxide or hydrochloric acid are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for bioactive molecules.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs or as part of drug discovery programs.

Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials science applications.

Mechanism of Action

The mechanism by which 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-n-(4-methoxyphenyl)propanamide

  • 1-(3-chloro-4-methoxyphenyl)ethanone

Uniqueness: 4-Chloro-n-(3-methoxyphenyl)-2-pyrimidinamine is unique due to its pyrimidinamine core, which differentiates it from other compounds with similar functional groups. This structural difference can lead to distinct chemical and biological properties.

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